molecular formula C15H18N2S2 B562374 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole CAS No. 201008-67-5

3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole

Cat. No.: B562374
CAS No.: 201008-67-5
M. Wt: 290.443
InChI Key: LFDDNGHHWVWJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole involves several steps. One common method includes the reaction of 3,5-dimethylpyrazole with 1,3-dithiane under specific conditions. The reaction typically requires a solvent such as acetone, chloroform, or dichloromethane, and is conducted at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole can be compared to other similar compounds, such as:

    3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole: This compound has a similar structure but lacks the phenyl group.

    1-Phenyl-3,5-dimethylpyrazole: This compound does not contain the dithian-YL group.

The uniqueness of this compound lies in its combination of the dithian-YL and phenyl groups, which confer specific chemical properties and reactivity .

Properties

IUPAC Name

4-(1,3-dithian-2-yl)-3,5-dimethyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S2/c1-11-14(15-18-9-6-10-19-15)12(2)17(16-11)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDDNGHHWVWJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3SCCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652559
Record name 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201008-67-5
Record name 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.